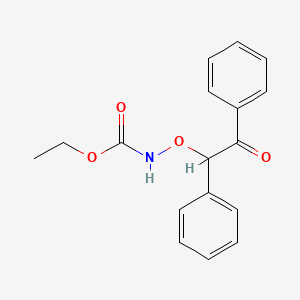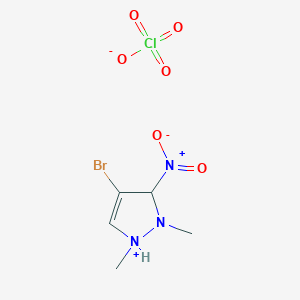
4-Bromo-1,2-dimethyl-3-nitro-2,3-dihydro-1H-pyrazol-1-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1,2-dimethyl-3-nitro-2,3-dihydro-1H-pyrazol-1-ium perchlorate is a heterocyclic compound that contains a pyrazole ring substituted with bromine, methyl, and nitro groups
Vorbereitungsmethoden
The synthesis of 4-Bromo-1,2-dimethyl-3-nitro-2,3-dihydro-1H-pyrazol-1-ium perchlorate typically involves multi-step reactions. One common method includes the bromination of a pyrazole precursor followed by nitration and methylation under controlled conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
4-Bromo-1,2-dimethyl-3-nitro-2,3-dihydro-1H-pyrazol-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Bromo-1,2-dimethyl-3-nitro-2,3-dihydro-1H-pyrazol-1-ium perchlorate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and methyl groups also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other pyrazole derivatives such as 4-Bromo-1,2-dimethyl-3-nitro-1H-pyrazole and 4-Bromo-1,2-dimethyl-3-nitro-5-methyl-1H-pyrazole.
Eigenschaften
CAS-Nummer |
89717-66-8 |
|---|---|
Molekularformel |
C5H9BrClN3O6 |
Molekulargewicht |
322.50 g/mol |
IUPAC-Name |
4-bromo-1,2-dimethyl-3-nitro-1,3-dihydropyrazol-1-ium;perchlorate |
InChI |
InChI=1S/C5H8BrN3O2.ClHO4/c1-7-3-4(6)5(8(7)2)9(10)11;2-1(3,4)5/h3,5H,1-2H3;(H,2,3,4,5) |
InChI-Schlüssel |
RLJWGPZZXOBNGF-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH+]1C=C(C(N1C)[N+](=O)[O-])Br.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[4-(4-Bromophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14395948.png)

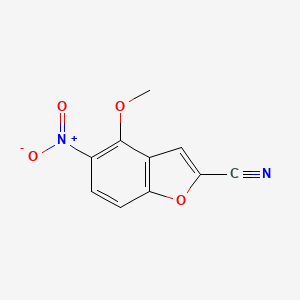
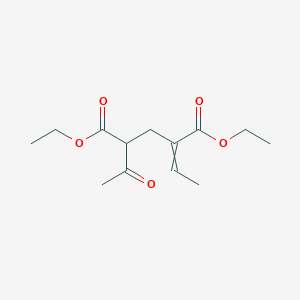


![3-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-4-hydroxybenzoic acid](/img/structure/B14395967.png)

![7-Methyl-7H-cyclopenta[B]pyridine](/img/structure/B14395983.png)
![1-{[3-(2,4-Dichlorophenyl)-2-phenyloxiran-2-yl]methyl}-1H-imidazole](/img/structure/B14395991.png)
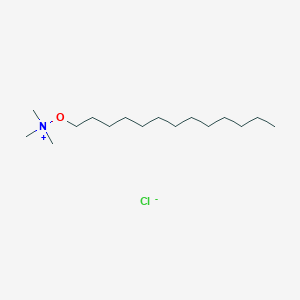
![1-[2-(2-Chloro-6-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14395996.png)
![12-Hexyl-7-phenyl-5,6,8,9,10,12-hexahydrobenzo[c]acridine](/img/structure/B14396012.png)
